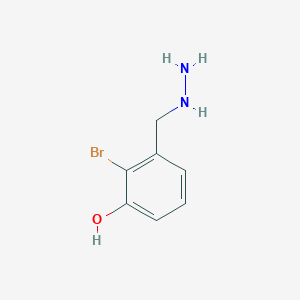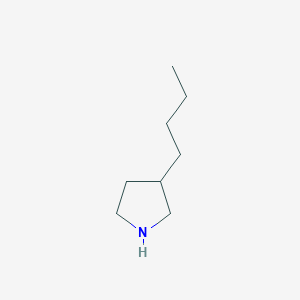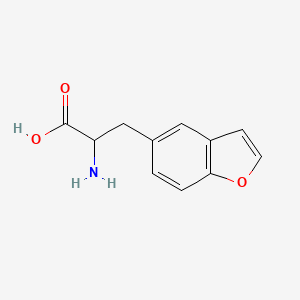
2-Amino-3-(1-benzofuran-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(1-benzofuran-5-yl)propanoic acid is a chemical compound belonging to the class of benzofuran derivatives. Benzofurans are characterized by a fused benzene and furan ring structure, and this particular compound features an amino group and a carboxylic acid group attached to the benzofuran ring. This compound has garnered interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1-benzofuran-5-yl)propanoic acid typically involves the following steps:
Furan Synthesis: The starting material, furan, is synthesized through the dehydration of pentose sugars or the decarboxylation of furfural.
Benzofuran Formation: Furan undergoes electrophilic aromatic substitution to form benzofuran.
Amination: The benzofuran ring is then subjected to amination to introduce the amino group at the 2-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1-benzofuran-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzofuran ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Electrophilic substitution can be achieved using bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 2-nitro-3-(1-benzofuran-5-yl)propanoic acid.
Reduction: Formation of 2-amino-3-(1-benzofuran-5-yl)propanol.
Substitution: Various substituted benzofurans depending on the electrophile or nucleophile used.
Scientific Research Applications
2-Amino-3-(1-benzofuran-5-yl)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.
Medicine: It is being investigated for its therapeutic properties, including its potential use in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-(1-benzofuran-5-yl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can interact with enzymes and receptors, while the carboxylic acid group can form salts and complexes with metals. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
2-Amino-3-(1-benzofuran-5-yl)propanoic acid is similar to other benzofuran derivatives, such as:
Benzofuran: The parent compound without the amino and carboxylic acid groups.
2-Amino-3-(1-benzofuran-5-yl)propanol: A reduced form of the compound.
2-Nitro-3-(1-benzofuran-5-yl)propanoic acid: An oxidized form of the compound.
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-amino-3-(1-benzofuran-5-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c12-9(11(13)14)6-7-1-2-10-8(5-7)3-4-15-10/h1-5,9H,6,12H2,(H,13,14) |
InChI Key |
OEZXOEKTERTZRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


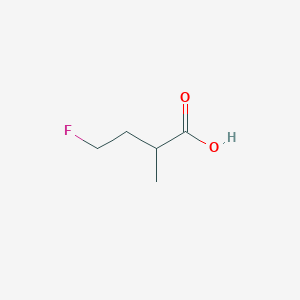
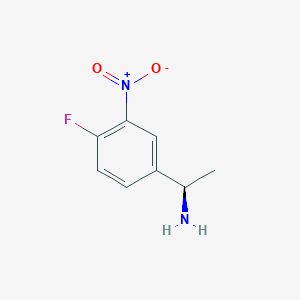
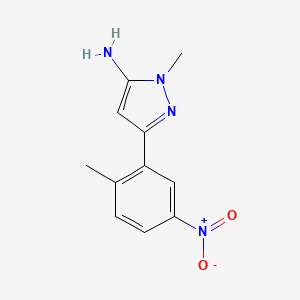

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoro-4-methylpiperidine-4-carboxylicacid](/img/structure/B15321903.png)
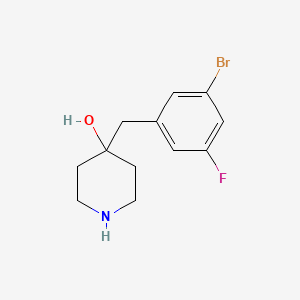
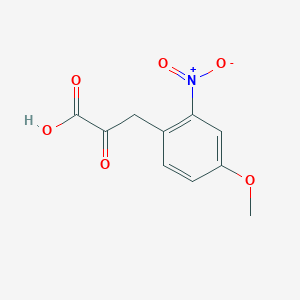
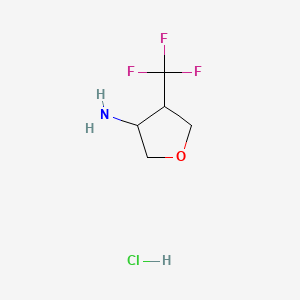
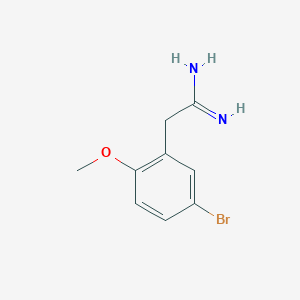
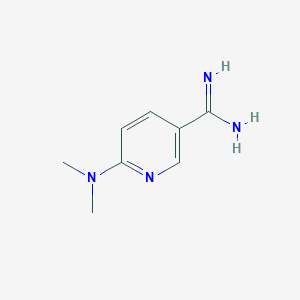
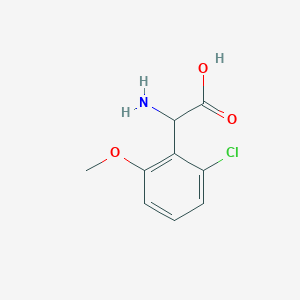
![2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
